2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
Overview
Description
2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is an organic compound with the molecular formula C20H14O4 It is a derivative of binaphthyl, characterized by the presence of four hydroxyl groups at the 2, 2’, 3, and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl typically involves the oxidative coupling of 2,3-dihydroxynaphthalene. This reaction can be catalyzed by various oxidizing agents such as ferric chloride or potassium ferricyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl may involve large-scale oxidative coupling processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may exert its effects by modulating enzyme activity, scavenging free radicals, or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’-Tetrahydroxy-1,1’-biphenyl: Similar structure but with a biphenyl core instead of binaphthyl.
2,2’,3,3’-Tetrahydroxy-1,1’-biphenylmethane: Contains a methylene bridge between the phenyl rings.
2,2’,3,3’-Tetrahydroxy-1,1’-binaphthylmethane: Similar to 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl but with an additional methylene group.
Uniqueness
2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is unique due to its binaphthyl core, which provides a rigid and planar structure. This rigidity enhances its stability and makes it a valuable scaffold for the development of new materials and bioactive compounds.
Properties
IUPAC Name |
1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHJGKXQBJASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959990 | |
Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39215-21-9, 61601-94-3 | |
Record name | [1,2',3,3'-tetrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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